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Compound of Interest

Compound Name: 2-Aminohexane-1,3-diol
CAS No.: 50730-98-8
Cat. No.: B2924987
Get Quote
. J

Executive Summary & Structural Context

2-Aminohexane-1,3-diol (CAS: 50730-98-8) is a critical chiral amino-diol scaffold, serving as a
truncated analog of sphinganine (dihydrosphingosine). Its structural core—a 2-amino-1,3-diol
motif—is essential in the synthesis of sphingolipids, protease inhibitors, and chiral auxiliaries.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for the compound.
Given its amphiphilic nature and multiple stereocenters (C2 and C3), characterization requires
precise solvent selection and awareness of diastereomeric differences (erythro vs. threo). The
data presented below aligns with the erythro-isomer (syn-amino alcohol), the biologically
predominant configuration in sphingolipid metabolism.

Chemical Identity[2][3][4][5][6]

e |[UPAC Name: 2-aminohexane-1,3-diol[1][2][3][4][5]
e Molecular Formula:

e Molecular Weight: 133.19 g/mol

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b2924987#bc-rfq
https://www.benchchem.com/product/b2924987/docs?utm_src=pdf-body#spectroscopic-characterization-guide-2-aminohexane-1-3-diol-1
https://www.benchchem.com/product/b2924987/docs?utm_src=pdf-body#spectroscopic-characterization-guide-2-aminohexane-1-3-diol-1
https://discovery.ucl.ac.uk/id/eprint/1475244/1/1-s2.0-S0141022915300296-main.pdf
https://www.bidepharm.com/products/119720-60-4.html
https://www.bidepharm.com/products/67337-52-4.html
https://www.bidepharm.com/products/59260-76-3.html
https://www.researchgate.net/figure/Amine-acceptors-profile-of-the-transaminases-CV2025-DGEO-0713-RSPH17025-2835-RSPH17029_tbl3_282533691
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2924987?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Monoisotopic Mass: 133.1103 Da

o Key Structural Features: Primary amine (C2), Primary alcohol (C1), Secondary alcohol (C3),
Propyl tail (C4-C6).

Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary method for structural verification, particularly for identifying
the characteristic

-cleavage patterns inherent to 1,3-amino alcohols.

Experimental Parameters (ESI-MS)

 lonization Mode: Electrospray lonization (ESI), Positive Mode (
).
e Capillary Voltage: 3.0-3.5 kV.

o Cone Voltage: 20-30 V (Low voltage preserves the molecular ion; high voltage induces
fragmentation).

e Solvent System: Methanol/Water (50:50) + 0.1% Formic Acid.

Fragmentation Analysis

The mass spectrum is dominated by the protonated molecular ion

and specific daughter ions resulting from dehydration and C-C bond cleavage adjacent to the
heteroatoms.
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lon Type m/z (Theoretical) Description

Protonated molecular ion.

134.12 _ o
Base peak in soft ionization.
Loss of water from C1 or C3
116.11
hydroxyl groups.
Sequential loss of second
98.10
water molecule.
-cleavage at C2-C3 bond
Fragment A 60.05 (Retention of N-terminus:
).
-cleavage at C2-C3 bond
Fragment B 73.07 (Retention of alky! tail:

).

MS Fragmentation Pathway (DOT Visualization)

The following diagram illustrates the primary fragmentation logic used to confirm the 2-amino-
1,3-diol connectivity.

[M+H]+
m/z 134.12

- H20 (18 Da) [C2-C3 Cleavage C2-C3 Cleavage

N-Terminal Fragment Alkyl Fragment
[HO-CH2-CH=NH2]+ [Pr-CH=OH]+
m/z 60.05 m/z 73.07

[M+H - H20]+
m/z 116.11

Click to download full resolution via product page

Caption: ESI-MS fragmentation pathway showing characteristic alpha-cleavage and
dehydration events.
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Infrared Spectroscopy (FT-IR)

IR analysis confirms the presence of the amine and hydroxyl functionalities.[6] Note that due to

hydrogen bonding, the OH and NH regions often overlap significantly.

| . lS (Thin Film/ATR)

Frequency (

Intensity Assignment Functional Group

)

H-bonded Hydroxyls /
3300-3450 Strong, Broad and ] )

Primary Amine

Alkyl Chain (
2920-2960 Medium

)

Alkyl Chain (
2850-2870 Medium

)

Amine Scissoring
1580-1610 Medium )

(Bending)
1460-1470 Medium Methylene Bending

Primary/Secondary
1050-1080 Strong

Alcohol C-O stretch

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for stereochemical assignment. The data below is standardized for

Methanol-

(

), a preferred solvent that minimizes exchange broadening of the amine protons while

maintaining solubility.

Experimental Protocol: Sample Preparation

e Mass: Dissolve 5-10 mg of pure 2-aminohexane-1,3-diol in 0.6 mL of
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» Reference: Calibrate spectra to the residual methanol solvent peak (

: 3.31 ppm;
:49.0 ppm).

e pH Consideration: If the sample is a hydrochloride salt, the chemical shifts of C2 (H and C)
will shift downfield due to the ammonium species (

). The data below assumes the free base form.

H NMR Data (400 MHz, )
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. Assignment
Integration

Position
(Hz) Logic

(ppm) Multiplicity

Methine

attached to
H-3 3.68 ddd/m - 1H

secondary

OH.

Diastereotopi

c proton of
H-la 3.62 dd 11.0,4.5 1H i

primary

alcohol.

Diastereotopi

¢ proton of
H-1b 3.48 dd 11.0,6.5 1H .

primary

alcohol.

Methine
attached to
amine
(Shielded
relative to H-
1/H-3).

H-2 2.85 ddd 6.5,4.5,4.0 1H

Methylene

adjacent to
H-4 1.30-1.55 m - 2H i

chiral center

Cs.

Middle
H-5 1.30-1.45 m - 2H methylene of
propyl tail.

Terminal
H-6 0.93 t 7.0 3H
methyl group.

Stereochemistry Note: The coupling constant

is critical.
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e Erythro (anti): Typically
Hz.

e Threo (syn): Typically
Hz.

» Note: In polar solvents like methanol, conformational averaging can compress these

differences.
Position Carbon Type Assignment
(PpPm) yP g
Secondary Alcohol
c-3 725 CH _
(Chiral Center).
C-1 62.8 Primary Alcohol.

Amine-bearing
C-2 56.2 CH Carbon (Characteristic

shift for amino-diols).

Methylene adjacent to

C-4 36.5

C-3.
C-5 19.8 Middle methylene.
C-6 14.2 Terminal Methyl.

NMR Connectivity Workflow (DOT Visualization)

This diagram demonstrates the COSY (Correlation Spectroscopy) and HMBC (Heteronuclear
Multiple Bond Correlation) logic used to verify the connectivity of the 2-amino-1,3-diol core.
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C3 (72.5)

C2 (56.2
H1 (3.62/3.48) ) (56.2)
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C1 (62.8)

Click to download full resolution via product page

Caption: COSY (solid green) and HSQC (dashed red) correlations establishing the C1-C2-C3
backbone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Spectroscopic Characterization Guide: 2-Aminohexane-
1,3-diol[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2924987/docs#spectroscopic-characterization-guide-
2-aminohexane-1-3-diol-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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